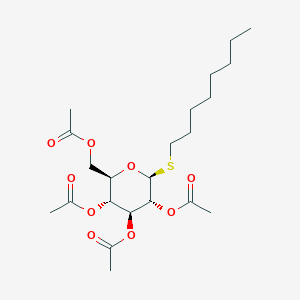

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Descripción general

Descripción

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is a pivotal biochemical reagent within the biomedical industry. It embodies remarkable potential with its myriad of applications in glycoside and carbohydrate synthesis .

Synthesis Analysis

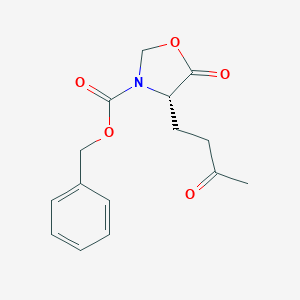

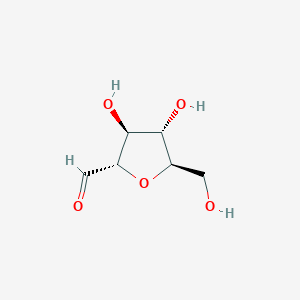

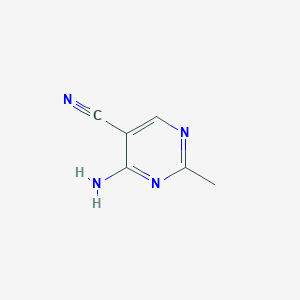

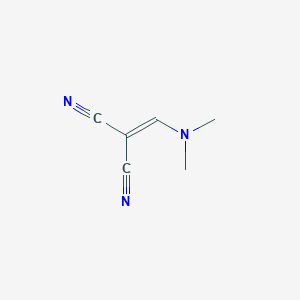

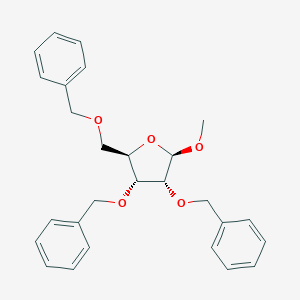

The synthesis of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside starts from D-glucose which is prepared with acetic anhydride and concentrated sulfuric acid to give α-D-glucopyranose pentaacetate (pentaacetylglucose). Pentaacetylglucose is reacted with hydrogen bromide to give 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo glucose) which yields with thiourea in acetone almost quantitatively the isothiuronium salt 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-isothiuronium bromide .Molecular Structure Analysis

The molecular formula of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is C22H36O9S. The molecular weight is 476.6 g/mol. The IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate .Aplicaciones Científicas De Investigación

Protein Solubilization and Crystallization

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside (referred to as “Octyl TTA” for brevity) is primarily employed in research laboratories for the isolation and purification of specific proteins and enzymes. Its amphiphilic nature allows it to solubilize membrane proteins, facilitating their study and structural analysis. Additionally, Octyl TTA enhances protein crystallization, aiding in the determination of protein structures through X-ray crystallography .

Drug Delivery and Formulation

Octyl TTA serves as a solubilizing agent for drugs targeting various diseases, including cancer and infectious diseases. By improving drug solubility, it enhances bioavailability and ensures effective delivery to target tissues. Researchers explore its potential in formulating liposomal drug carriers and micellar systems for controlled release .

Membrane Protein Research

Membrane proteins play critical roles in cellular processes, but their study is challenging due to their hydrophobic nature. Octyl TTA assists in extracting and stabilizing membrane proteins, allowing researchers to investigate their functions, interactions, and structures. It is particularly valuable in studies related to G protein-coupled receptors (GPCRs) and ion channels .

Enzyme Kinetics and Inhibition Studies

Octyl TTA finds application in enzymology. Researchers use it to study enzyme kinetics, substrate specificity, and inhibition. Its ability to solubilize enzymes without denaturation enables accurate characterization of enzymatic reactions. Moreover, it aids in screening potential enzyme inhibitors for drug development .

Cell Signaling and Glycosylation Studies

Glycosylation, the attachment of sugar molecules to proteins, influences cellular processes. Octyl TTA assists in studying glycoproteins and their roles in cell signaling, immune responses, and disease pathways. Researchers use it to investigate glycosylation patterns and their impact on protein function .

Biophysical Studies and Structural Biology

Octyl TTA contributes to biophysical studies by enhancing the stability of proteins during biophysical characterization techniques such as circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR), and fluorescence spectroscopy. Its use extends to structural biology, where it aids in obtaining high-quality protein crystals for X-ray diffraction analysis .

Mecanismo De Acción

Target of Action

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, also known as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate, primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

This compound acts as a mild nonionic detergent . It is used for cell lysis or to solubilise membrane proteins without denaturing them . This is particularly useful in order to crystallise them or to reconstitute them into lipid bilayers .

Biochemical Pathways

The compound affects the biochemical pathways related to protein solubilisation and crystallisation . By solubilising membrane proteins, it aids in the study of their structure and function, which can lead to significant downstream effects in understanding cellular processes and developing therapeutic interventions .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties

Result of Action

The result of the compound’s action at the molecular and cellular level is the solubilisation of membrane proteins without denaturing them . This allows for the study of these proteins in their native state, which can provide valuable insights into their structure and function .

Action Environment

The action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside can be influenced by environmental factors such as temperature and pH. For instance, its melting point is between 125 to 131 °C , suggesting that it is stable at a wide range of temperatures.

Safety and Hazards

When handling Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside not only serves as a catalyst for drug research targeting afflictions such as diabetes, cardiovascular diseases, and microbial infections, but it also showcases its prowess in enabling groundbreaking discoveries in pharmaceutical development and therapeutic interventions .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROMIKWUKFPAA-BDHVOXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557498 | |

| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside | |

CAS RN |

85618-26-4 | |

| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)